molecular formula C12H23NO6 B2923803 N-((2S,3R,4R,5S,6R)-2-(tert-butoxy)-4,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)acetamide CAS No. 1093406-53-1

N-((2S,3R,4R,5S,6R)-2-(tert-butoxy)-4,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)acetamide

Cat. No.: B2923803
CAS No.: 1093406-53-1
M. Wt: 277.317
InChI Key: PXQDIFJAITZUPX-UHFFFAOYSA-N
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Description

“N-((2S,3R,4R,5S,6R)-2-(tert-butoxy)-4,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)acetamide” is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a tetrahydropyran ring, which is a common structural motif in many natural products and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-((2S,3R,4R,5S,6R)-2-(tert-butoxy)-4,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)acetamide” typically involves multiple steps:

    Formation of the Tetrahydropyran Ring: This can be achieved through cyclization reactions involving suitable precursors.

    Introduction of Functional Groups: The tert-butoxy, dihydroxy, and hydroxymethyl groups are introduced through specific reactions such as protection-deprotection strategies and selective functionalization.

    Acetylation: The final step involves the acetylation of the amine group to form the acetamide.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl groups in the compound can undergo oxidation to form ketones or aldehydes.

    Reduction: The compound can be reduced to remove the tert-butoxy group or to convert the acetamide to an amine.

    Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: PCC (Pyridinium chlorochromate), KMnO4 (Potassium permanganate)

    Reducing Agents: LiAlH4 (Lithium aluminium hydride), NaBH4 (Sodium borohydride)

    Substitution Reagents: Halides, Tosylates

Major Products

    Oxidation Products: Ketones, Aldehydes

    Reduction Products: Amines, Deprotected compounds

    Substitution Products: Various substituted derivatives

Scientific Research Applications

Chemistry

The compound can be used as a building block in organic synthesis, particularly in the synthesis of complex natural products and pharmaceuticals.

Biology

It may serve as a probe or inhibitor in biochemical studies due to its unique functional groups and structural features.

Medicine

Industry

Used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Comparison with Similar Compounds

Similar Compounds

  • N-((2S,3R,4R,5S,6R)-2-(tert-butoxy)-4,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)amine
  • N-((2S,3R,4R,5S,6R)-2-(tert-butoxy)-4,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)carbamate

Uniqueness

The presence of the acetamide group in “N-((2S,3R,4R,5S,6R)-2-(tert-butoxy)-4,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)acetamide” distinguishes it from similar compounds, potentially offering unique reactivity and biological activity.

Properties

IUPAC Name

N-[4,5-dihydroxy-6-(hydroxymethyl)-2-[(2-methylpropan-2-yl)oxy]oxan-3-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO6/c1-6(15)13-8-10(17)9(16)7(5-14)18-11(8)19-12(2,3)4/h7-11,14,16-17H,5H2,1-4H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXQDIFJAITZUPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1OC(C)(C)C)CO)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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